molecular formula C18H13ClF3N5O3 B2464956 4-chloro-N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline CAS No. 400079-84-7

4-chloro-N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline

Cat. No.: B2464956
CAS No.: 400079-84-7
M. Wt: 439.78
InChI Key: JDTBYHIXSWXWGN-GDNBJRDFSA-N
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Description

4-Chloro-N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline is a structurally complex molecule featuring:

  • A 4-chloroaniline moiety, contributing electron-withdrawing properties.
  • A nitroethenyl group in the Z-configuration, influencing stereoelectronic interactions.
  • A 1,2,4-triazole ring substituted with 4-methoxyphenyl (electron-donating) and trifluoromethyl (electron-withdrawing) groups.

This compound’s synthesis likely involves nucleophilic aromatic substitution or condensation reactions, as inferred from analogous nitrosoaniline derivatives .

Properties

IUPAC Name

4-chloro-N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N5O3/c1-30-14-8-6-13(7-9-14)26-16(24-25-17(26)18(20,21)22)15(27(28)29)10-23-12-4-2-11(19)3-5-12/h2-10,23H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTBYHIXSWXWGN-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C(=CNC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)/C(=C/NC3=CC=C(C=C3)Cl)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-chloro-N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline is a synthetic organic molecule that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, which include antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article will delve into the biological activity of this specific compound, examining its pharmacological potential and relevant research findings.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The presence of the triazole ring in the structure of the compound enhances its interaction with biological targets, making it effective against various pathogens.

  • Antifungal Activity : Research indicates that 1,2,4-triazole derivatives exhibit significant antifungal activity. For instance, compounds similar to our target compound have shown effectiveness against species like Candida albicans and Aspergillus fumigatus . The mechanism often involves inhibition of fungal cytochrome P450 enzymes, crucial for ergosterol synthesis.
  • Antibacterial Activity : The compound's structure suggests potential antibacterial properties. Studies on related triazole compounds have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range from 0.125 to 8 μg/mL.

Anticancer Activity

The anticancer potential of triazole derivatives is noteworthy. Several studies have highlighted the ability of triazole-containing compounds to induce apoptosis in cancer cells and inhibit tumor growth.

  • Mechanism : The anticancer activity is attributed to various mechanisms including the inhibition of DNA synthesis and interference with cell cycle progression. For example, certain triazole derivatives have been reported to exhibit IC50 values in the micromolar range against various cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications in the substituents on the triazole ring can significantly influence their pharmacological profiles.

Substituent PositionEffect on Activity
C-3 Phenyl GroupIncreases activity against MRSA
N-4 Alkyl ChainLonger chains may decrease activity
Electron-donating GroupsEnhance overall potency

Study 1: Synthesis and Evaluation of Triazole Derivatives

A study focused on synthesizing a series of 1,2,4-triazole derivatives revealed that specific substitutions led to enhanced antibacterial activity against resistant strains. Compounds with methoxy groups at strategic positions exhibited superior potency compared to standard antibiotics .

Study 2: Anticancer Screening

In another investigation, a library of triazole derivatives was screened for anticancer activity. Notably, a compound structurally similar to our target showed promising results against breast cancer cell lines with an IC50 value of approximately 27.3 μM . This highlights the potential therapeutic applications in oncology.

Comparison with Similar Compounds

Key Trends :

  • Electron-donating groups (e.g., methoxy) on the triazole ring enhance solubility but may reduce thermal stability.
  • Halogenated phenyl groups (e.g., chloro, fluoro) increase lipophilicity, favoring membrane permeability in biological systems.

Stereochemical and Functional Group Comparisons

  • Nitroethenyl Configuration : The Z-configuration in the target compound likely imposes steric hindrance, affecting binding to biological targets compared to E-isomers.

Research Findings and Data Gaps

  • Melting Points : Chloro-substituted analogs (e.g., 2k and 2l in ) exhibit higher melting points (e.g., 2k: 178–180°C) compared to methoxy derivatives, likely due to stronger intermolecular forces .
  • Biological Activity : Trifluoromethyl-triazole derivatives are frequently associated with antifungal and herbicidal activities, though specific assays for this compound are unreported .

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